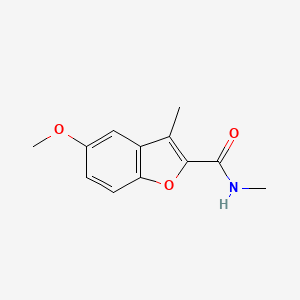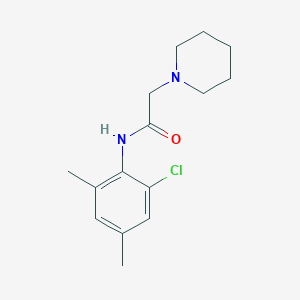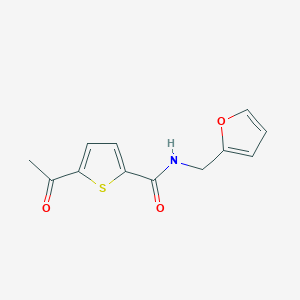![molecular formula C17H23N5O B7636612 4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPP6, and it belongs to the family of piperidine carboxamides.
Mécanisme D'action
The mechanism of action of DPP6 is not fully understood. However, studies have shown that DPP6 interacts with voltage-gated potassium channels (Kv4.2) in the brain, which are involved in the regulation of neuronal excitability. DPP6 modulates the activity of Kv4.2 channels, which can lead to changes in neuronal firing rates and the generation of action potentials.
Biochemical and Physiological Effects:
DPP6 has been shown to have several biochemical and physiological effects. Studies have shown that DPP6 modulates the activity of Kv4.2 channels, which can lead to changes in neuronal firing rates and the generation of action potentials. DPP6 has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPP6 in lab experiments is its specificity for Kv4.2 channels. DPP6 has been shown to selectively modulate the activity of Kv4.2 channels, which can make it a useful tool for studying the role of these channels in neuronal excitability. However, one of the limitations of using DPP6 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on DPP6. One area of research is in the development of new compounds that are structurally similar to DPP6 but have improved solubility and bioavailability. Another area of research is in the identification of new therapeutic applications for DPP6, particularly in the treatment of neurological disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DPP6 and its effects on neuronal excitability.
Méthodes De Synthèse
The synthesis of DPP6 is a complex process that involves several steps. One of the most common methods used for the synthesis of DPP6 is the reaction of 4-piperidone with 3,5-dimethylpyrazole in the presence of a reducing agent. The resulting product is then treated with pyridine-2-carboxylic acid to obtain DPP6. Other methods for the synthesis of DPP6 include the use of palladium catalysts and microwave irradiation.
Applications De Recherche Scientifique
DPP6 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders. Studies have shown that DPP6 is involved in the modulation of ion channels in the brain, which play a critical role in the regulation of neuronal excitability. DPP6 has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-13-11-14(2)22(20-13)12-15-6-9-21(10-7-15)17(23)19-16-5-3-4-8-18-16/h3-5,8,11,15H,6-7,9-10,12H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGKGTXGKDYIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)NC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)




![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)


![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)


![1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)